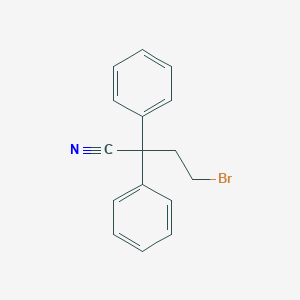

4-Bromo-2,2-diphenylbutyronitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-diphenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYSFJHVFHNOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192425 | |

| Record name | 4-Bromo-2,2-diphenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39186-58-8 | |

| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39186-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039186588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,2-diphenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,2-diphenylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2,2-DIPHENYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9GC5AHQ68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2,2-diphenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,2-diphenylbutyronitrile, a compound of interest in pharmaceutical and chemical synthesis. The information is compiled from various chemical suppliers and databases to ensure a thorough summary for research and development applications.

Core Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][2][3] It is recognized for its role as an intermediate in the synthesis of various organic molecules.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 39186-58-8 | [5][6][7][8] |

| Molecular Formula | C₁₆H₁₄BrN | [1][6][8][9] |

| Molecular Weight | 300.19 g/mol | [6][8][9] |

| 300.2 g/mol | [4][10] | |

| 300.20 g/mol | [1] | |

| Melting Point | 65 - 69 °C | [5][6][7] |

| 69.0 - 70.4 °C | [11] | |

| 59 - 61 °C | [12] | |

| 66 - 67 °C (in Methanol) | [2] | |

| Boiling Point | 160-165 °C (at 0.15002 mmHg) | [2] |

| Appearance | Off white creamish powder | [5][6][7] |

| White to Light yellow powder to crystal | [1] | |

| White Solid | [4][12] | |

| White crystalline powder | [3][11] | |

| Solubility | Soluble in Methanol | [5][6][7] |

| Soluble in Chloroform | [12] | |

| Purity (Assay by GC) | ≥ 98% | [5][6][7] |

| > 95.0% (GC) | [1] | |

| 99.28% | [11] | |

| Topological Polar Surface Area | 23.8 Ų | [6][7][9] |

| XLogP3-AA | 4.2 | [2][9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain, as this data is typically generated for quality control purposes by commercial suppliers. However, standard analytical methods would be employed for these characterizations:

-

Melting Point: Determined using a calibrated melting point apparatus, likely following a standard pharmacopeial method such as USP <741> or Ph. Eur. 2.2.14. The range in reported values may reflect differences in purity or the specific methodology used by different suppliers.

-

Gas Chromatography (GC): Purity, reported as "Assay by GC," is determined by gas chromatography.[5][7] This technique separates the compound from any impurities, and the relative peak areas are used to calculate the purity percentage.

-

Spectroscopy: While not a physical property, FT-IR spectroscopy is used to confirm the identity of the compound by comparing its infrared spectrum to a reference spectrum.[11]

Logical Relationship of Properties

The following diagram illustrates the logical flow from the compound's identity to its macroscopic physical properties.

Caption: Relationship between compound identity and its properties.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound 39186-58-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]

- 6. Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai [m.modychem.com]

- 7. indiamart.com [indiamart.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 39186-58-8 [sigmaaldrich.com]

- 11. This compound For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [pcchem.in]

- 12. usbio.net [usbio.net]

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical structure, physical properties, synthesis, and role in drug development, with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Properties

This compound is a halogenated nitrile derivative featuring a quaternary carbon substituted with two phenyl groups. Its chemical structure is fundamental to its reactivity as a versatile building block in organic synthesis.

Chemical Structure

The molecular structure of this compound is characterized by a four-carbon chain with a bromine atom at the 4-position, a nitrile group at the 1-position, and two phenyl substituents at the 2-position.

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom and a diphenylacetonitrile (B117805) core, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its utility in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 39186-58-8 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄BrN | [1][2][3][4] |

| Molecular Weight | 300.20 g/mol | [1][2] |

| Appearance | White to off-white or yellowish crystalline powder | [5][6] |

| Melting Point | 65-70.4 °C | [5] |

| Solubility | Soluble in methanol (B129727) and chloroform | [5][7] |

| Purity | Typically >98% | [5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the alkylation of diphenylacetonitrile with 1,2-dibromoethane. The following experimental protocol is based on a method described in the patent literature.[8]

Experimental Protocol: Synthesis

Materials:

-

Ethylene (B1197577) dibromide (1,2-dibromoethane)

-

Diphenylacetonitrile

-

Benzalkonium bromide

-

Caustic soda flakes (Sodium Hydroxide)

-

Water

Procedure:

-

To a reaction vessel, add ethylene dibromide.

-

While stirring, add diphenylacetonitrile and benzalkonium bromide to the reaction vessel.

-

Slowly add a 60% aqueous solution of sodium hydroxide (B78521) to the reaction mixture, ensuring the temperature does not exceed 90°C.

-

After the addition of the sodium hydroxide solution is complete, stop the cooling and continue to stir for 45-90 minutes.

-

Allow the reaction mixture to cool naturally, then slowly heat to 90-98°C and maintain this temperature for 4-6 hours.

-

After the reaction is complete, cool the mixture to below 70°C.

-

Add water to the reaction vessel and continue stirring to induce crystallization.

-

Cool the mixture to below 30°C and allow it to stand for at least 4 hours.

-

Filter the resulting crystals and wash with water until the filtrate is neutral.

-

Dry the crystals to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Loperamide and its analogs.[2][9] It is also used in the preparation of other neurological antagonists.[7][10]

Intermediate in the Synthesis of Loperamide Analogs

A critical step in the synthesis of Loperamide and its analogs is the alkylation of a piperidine (B6355638) derivative with this compound.[9]

Experimental Protocol: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

Materials:

-

This compound

-

4-(4-Chlorophenyl)-4-hydroxypiperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (for purification)

-

Methanol (for purification)

Procedure:

-

Suspend 4-(4-Chlorophenyl)-4-hydroxypiperidine in acetonitrile.

-

Add N,N-Diisopropylethylamine (DIPEA) to the suspension.

-

Add a solution of this compound in acetonitrile to the reaction mixture.

-

Stir the reaction mixture at 70°C for 30 hours.

-

Remove the solvent under vacuum.

-

Redissolve the crude material in dichloromethane.

-

Purify the product by silica gel column chromatography, eluting with a 5% methanol in dichloromethane solution.

-

The product, 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, is obtained as a pale-orange solid.[9]

Logical Relationship Diagram for Loperamide Analog Synthesis

Caption: Key reaction in the synthesis of Loperamide analogs.

Biological Activity

Current literature suggests that this compound is primarily utilized as a synthetic intermediate and does not possess significant intrinsic biological or pharmacological activity itself. Its value lies in its role as a precursor to pharmacologically active molecules.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined synthesis and reactivity make it an essential building block for the development of important drugs, including Loperamide. This guide provides researchers and drug development professionals with a solid foundation of its properties, synthesis, and applications, facilitating its effective use in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. epichem.com [epichem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. CN102030682A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and applications of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in pharmaceutical synthesis.

Core Compound Data

This compound is a chemical compound with the molecular formula C16H14BrN.[1][2] It is also known by other names such as α-(2-Bromoethyl)-α-phenylbenzeneacetonitrile and 1-Bromo-3,3-diphenyl-3-cyanopropane. This compound is primarily utilized as a reagent in the preparation of neurological antagonists.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 300.19 g/mol | [1] |

| Molecular Formula | C16H14BrN | [1] |

| CAS Number | 39186-58-8 | |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >95.0% (GC) | [3] |

| XLogP3-AA | 4.2 |

Synthesis Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical literature and patents.

Synthesis Method 1: Phase Transfer Catalysis

This method utilizes a phase transfer catalyst to facilitate the reaction between diphenylacetonitrile (B117805) and ethylene (B1197577) dibromide.

Experimental Protocol:

-

Add ethylene dibromide to a reaction vessel.

-

While stirring, add diphenylacetonitrile and benzalkonium bromide (phase transfer catalyst).

-

Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the reaction temperature does not exceed 90°C.

-

After the addition of the alkaline solution is complete, stop the cooling and continue stirring for 45-90 minutes.

-

Allow the mixture to cool naturally before slowly heating to 90-98°C and maintaining this temperature for 4-6 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.

-

Further cool the mixture to below 30°C and allow it to stand for at least 4 hours.

-

Filter the resulting crystals and wash them with water until the filtrate is neutral.

-

Dry the purified crystals in an oven or by air drying to obtain the final product, this compound.

Synthesis Method 2: Two-Step Synthesis from Cyanobenzyl

This protocol involves the initial preparation of diphenylacetonitrile, followed by its reaction with dibromoethane.

Step 1: Preparation of Diphenylacetonitrile

-

Heat cyanobenzyl to 105°C.

-

Add bromine dropwise over a period of 1 hour, maintaining the temperature at 105-110°C for an additional 30 minutes.

-

Cool the resulting α-bromocyanobenzyl solution for the next step.

-

In a separate dry reaction vessel, add benzene (B151609) and anhydrous aluminum trichloride.

-

Heat the mixture to reflux and add the α-bromocyanobenzyl solution dropwise over approximately 1 hour.

-

Continue to reflux for an additional hour.

-

After cooling, pour the reaction mixture into a mixture of hydrochloric acid and crushed ice.

-

Separate the organic layer and extract the aqueous layer with benzene.

-

Combine the organic extracts, wash with water until neutral, and recover the benzene under reduced pressure.

-

The remaining crude product is crystallized from absolute ethanol, filtered, washed with cold absolute ethanol, and dried to yield diphenylacetonitrile.

Step 2: Preparation of this compound

-

In a dry reaction vessel, add toluene (B28343), powdered sodium amide, and diphenylacetonitrile.

-

Heat the mixture to 80-85°C for 30 minutes.

-

Cool the mixture to 30-35°C and rapidly add dibromoethane.

-

Continue stirring for 30 minutes.

-

Heat the reaction mixture to 80-85°C for 1.5 hours.

-

After cooling, filter the mixture and wash the filter cake with toluene until the filtrate is colorless.

-

Combine the toluene solutions and wash with water until neutral.

-

Recover the toluene under reduced pressure to obtain the final product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the phase transfer catalysis method.

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility and Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and a detailed synthesis protocol for 4-Bromo-2,2-diphenylbutyronitrile. This information is critical for its application in research and as an intermediate in pharmaceutical manufacturing.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39186-58-8 | |

| Molecular Formula | C₁₆H₁₄BrN | |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | White to off-white or yellowish crystalline powder | [2] |

| Melting Point | 65-69 °C | [2][3] |

| Boiling Point | 369 °C | [2] |

| Density | 1.33 g/cm³ | [2] |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported and are summarized below. For precise quantitative analysis, it is recommended that researchers perform solubility studies as outlined in the experimental protocols section.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[2][3][4] |

| Chloroform | Soluble[5] |

| Ethyl Acetate | Soluble[5] |

| Water | Practically Insoluble[2] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method which describes the reaction of diphenylacetonitrile (B117805) with ethylene (B1197577) dibromide.[6]

Materials:

-

Diphenylacetonitrile

-

Ethylene dibromide

-

Benzalkonium bromide

-

Sodium hydroxide (B78521) (caustic soda flakes)

-

Water

Procedure: [6]

-

To a reaction vessel, add ethylene dibromide.

-

With stirring, add diphenylacetonitrile and benzalkonium bromide to the reaction vessel.

-

Slowly add a 60% aqueous solution of sodium hydroxide to the mixture, ensuring the temperature does not exceed 90°C.

-

After the addition of the sodium hydroxide solution is complete, cease cooling and continue to stir for a period of 45-90 minutes as the mixture cools naturally.

-

Gently heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours to allow the reaction to proceed to completion.

-

After the reaction period, cool the mixture to below 70°C.

-

Add water to the cooled mixture and continue stirring to induce crystallization of the product.

-

Once crystallization is observed, cool the mixture to below 30°C and allow it to stand for at least 4 hours.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with water until the filtrate is neutral.

-

Dry the purified this compound.

Determination of Quantitative Solubility

The following is a general procedure for determining the solubility of a solid organic compound in a given solvent. This method can be employed to obtain quantitative solubility data for this compound.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a series of vials.

-

Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A good indication that equilibrium has been reached is the presence of undissolved solid.

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Alternatively, the concentration of the filtered saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for quantitative solubility determination.

References

- 1. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]

- 3. Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai [m.modychem.com]

- 4. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]

- 5. usbio.net [usbio.net]

- 6. CN102030682A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Melting Point of 4-Bromo-2,2-diphenylbutyronitrile

This technical guide provides comprehensive information on the melting point of 4-Bromo-2,2-diphenylbutyronitrile, targeting researchers, scientists, and professionals in drug development. The document outlines the physicochemical properties, detailed experimental protocols for melting point determination, and a relevant synthesis pathway.

Physicochemical Data of this compound

This compound is a white to off-white crystalline powder.[1][2][3] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 39186-58-8 | [1][3] |

| Molecular Formula | C₁₆H₁₄BrN | [4] |

| Molecular Weight | 300.19 g/mol | [4][5] |

| Appearance | Off-white creamish powder | [1][2][3] |

| Melting Point Range | 65 - 69 °C | [1][2][3] |

| 69.0 - 70.4 °C | [6] | |

| 66 - 67 °C | [7] | |

| Solubility | Soluble in Methanol | [1][2] |

| Purity (by GC) | ≥ 98% | [1][3] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.[8][9] The presence of impurities typically lowers and broadens the melting point range.[8][9] The following protocol describes the capillary method for determining the melting point range of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][9]

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)[10]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)[10]

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[10] If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample should be approximately 1-2 cm in height.[11]

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.[8]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block near the sample.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.[8][9]

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it, slowing the rate of temperature increase to approximately 2 °C per minute as the temperature approaches the estimated melting point.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of melting).[8][11]

-

The recorded temperature range is the melting point range of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the synthesis pathway of this compound.

References

- 1. modychemi.com [modychemi.com]

- 2. Organic Bromo Compounds, Diphenylacetonitrile 4 Bromo 2, 2 Diphenylacetonitrile, Bromo Benzene, N-Bromo Succinimide, Para Bromo Phenol, Benzyl Bromide, Diphenyl Methane - Mody Chemi-Pharma Limited [modychem.com]

- 3. indiamart.com [indiamart.com]

- 4. fishersci.dk [fishersci.dk]

- 5. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [pcchem.in]

- 7. echemi.com [echemi.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

An In-Depth Technical Guide to 4-Bromo-2,2-diphenylbutanenitrile: Synthesis, Properties, and Application in Neurological Antagonist Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2,2-diphenylbutanenitrile, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The officially recognized IUPAC name for this compound is 4-bromo-2,2-diphenylbutanenitrile. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and elucidates its critical role in the development of neurological antagonists, with a specific focus on the synthesis of Loperamide. Furthermore, it explores the biochemical mechanism of action of Loperamide and the associated μ-opioid receptor signaling pathway in the enteric nervous system. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Properties

4-Bromo-2,2-diphenylbutanenitrile (CAS No: 39186-58-8) is a white to light yellow crystalline powder.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of 4-Bromo-2,2-diphenylbutanenitrile

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,2-diphenylbutanenitrile | [[“]][[“]][4] |

| Molecular Formula | C₁₆H₁₄BrN | [[“]][[“]] |

| Molecular Weight | 300.2 g/mol | [[“]][[“]] |

| CAS Number | 39186-58-8 | [[“]][[“]] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | 160-165 °C at 0.15 mmHg | [1] |

| Solubility | Soluble in methanol (B129727) | |

| Density | 1.3±0.1 g/cm³ | [1] |

Synthesis of 4-Bromo-2,2-diphenylbutanenitrile

The primary method for the synthesis of 4-bromo-2,2-diphenylbutanenitrile is through the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane.

Experimental Protocol: Synthesis from Diphenylacetonitrile

This protocol is adapted from established methods for the alkylation of diphenylacetonitrile.

Materials:

-

Diphenylacetonitrile

-

1,2-dibromoethane (Ethylene dibromide)

-

Sodium hydroxide (B78521) (or Sodium amide)

-

Benzalkonium bromide (as a phase-transfer catalyst)

-

Toluene (or Benzene)

-

Water

Procedure:

-

In a suitable reaction vessel, charge with 1,2-dibromoethane.

-

With continuous stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.

-

Slowly add a 60% aqueous solution of sodium hydroxide. It is crucial to maintain the internal reaction temperature below 90°C during this addition.

-

After the complete addition of the sodium hydroxide solution, cease external cooling and continue to stir the mixture for a period of 45 to 90 minutes.

-

Gradually heat the reaction mixture to a temperature of 90-98°C and maintain this temperature for 4 to 6 hours to ensure the reaction goes to completion.

-

Upon completion, cool the mixture to below 70°C.

-

Induce crystallization by adding water while stirring continuously.

-

Further cool the mixture to below 30°C and allow it to stand for a minimum of 4 hours to maximize crystal formation.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with water until the filtrate is neutral.

-

Dry the purified 4-bromo-2,2-diphenylbutanenitrile product.

Caption: Synthetic workflow for 4-bromo-2,2-diphenylbutanenitrile.

Application in the Synthesis of Loperamide

4-Bromo-2,2-diphenylbutanenitrile is a pivotal intermediate in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.

Experimental Protocol: Synthesis of Loperamide Intermediate

The following is a representative protocol for the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutanenitrile.

Materials:

-

4-Bromo-2,2-diphenylbutanenitrile

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Diisopropylethylamine (DIPEA) or Sodium Carbonate

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).

-

Add diisopropylethylamine (30 mmol).

-

To this mixture, add a solution of 4-bromo-2,2-diphenylbutanenitrile (10 mmol) in acetonitrile (15 mL).

-

Heat the reaction mixture at 70°C for 30 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Redissolve the crude residue in dichloromethane.

-

Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5% MeOH in CH₂Cl₂).

-

The subsequent hydrolysis of the nitrile group to a carboxylic acid and amidation yields Loperamide.

Caption: Synthetic pathway from the nitrile to Loperamide.

Biological Context: Loperamide and μ-Opioid Receptor Signaling

Loperamide functions as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine.[[“]] Its action on these receptors leads to a decrease in intestinal motility, which is the basis for its anti-diarrheal effect.

Mechanism of Action

Activation of the μ-opioid receptors in the enteric nervous system by Loperamide initiates a signaling cascade that results in the inhibition of acetylcholine (B1216132) and prostaglandin (B15479496) release.[[“]][5][6][7][8] This, in turn, reduces propulsive peristalsis and increases the transit time of material through the intestine.[[“]][[“]][5][6][7][8] The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter, leading to a firmer stool consistency.[[“]]

Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates an associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channel activity, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to decreased excitability of enteric neurons and reduced gut motility.[9]

Caption: μ-Opioid receptor signaling pathway in enteric neurons.

Conclusion

4-Bromo-2,2-diphenylbutanenitrile is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of neurological agents. The synthetic protocols provided herein offer a clear pathway for its preparation and subsequent utilization in the development of compounds like Loperamide. Understanding the biochemical pathways in which the final drug products act is crucial for the rational design of new and improved therapeutics. This guide serves as a foundational resource for researchers engaged in the fields of synthetic chemistry, pharmacology, and drug discovery.

References

- 1. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 9. Distribution and trafficking of the μ-opioid receptor in enteric neurons of the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,2-diphenylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,2-diphenylbutyronitrile. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. While general spectral information is available, detailed peak assignments and quantitative values are not consistently reported in publicly accessible databases.

Table 1: Infrared (IR) Spectroscopy Data

| Technique | Sample Source | Key Absorptions (cm⁻¹) |

| FTIR (KBr Wafer) | Aldrich Chemical Company, Inc. | Data not publicly available in detail. Expected absorptions include: C≡N stretch, C-H aromatic stretch, C-H aliphatic stretch, C=C aromatic stretch, C-Br stretch. |

| ATR-IR | Aldrich | Data not publicly available in detail. |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Instrument | Solvent | Reference | Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | BRUKER AC-300 | CDCl₃ | TMS | Specific chemical shifts and coupling constants are not detailed in publicly available sources. Expected signals would correspond to the aromatic protons and the two methylene (B1212753) groups. |

| ¹³C NMR | Not Specified | Not Specified | Not Specified | Detailed chemical shifts are not publicly available. Expected signals would include those for the nitrile carbon, the quaternary carbon, the two methylene carbons, and the aromatic carbons. |

Note: While the existence of ¹H and ¹³C NMR spectra is confirmed, the detailed quantitative data is not available in the public resources that were accessed.

Table 3: Mass Spectrometry (MS) Data

| Technique | Library | Major m/z Peaks |

| GC-MS | NIST Mass Spectrometry Data Center | 299, 192, 165[1] |

Note: The listed m/z values represent some of the most significant peaks in the mass spectrum. A full fragmentation pattern with relative intensities is not detailed in the available resources.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from the method described in patent CN102030682A.[2]

Materials:

-

1,2-Dibromoethane

-

Benzalkonium bromide

-

Sodium hydroxide (B78521) (caustic soda flakes)

-

Water

-

Toluene (for workup, optional)

Procedure:

-

To a reaction vessel, add 1,2-dibromoethane.

-

With stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.

-

Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the internal temperature does not exceed 90°C.

-

After the addition of the sodium hydroxide solution is complete, continue stirring for 60-70 minutes.

-

Heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours.

-

Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.

-

Further cool the mixture to below 30°C and allow it to stand for at least 4 hours.

-

Collect the crystals by filtration and wash with water until the filtrate is neutral.

-

Dry the resulting solid to obtain this compound.

Spectroscopic Analysis

1. Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the synthesized this compound in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr until a homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Analysis:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum to identify the characteristic absorption bands.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

¹H and ¹³C NMR Analysis:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and reference them to the TMS signal (0.00 ppm).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC autosampler vial.

Analysis:

-

Set up the GC-MS instrument with an appropriate capillary column (e.g., a nonpolar or medium-polarity column).

-

Establish the GC oven temperature program, injector temperature, and carrier gas flow rate suitable for the analyte.

-

Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV) and the mass scan range.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

4-Bromo-2,2-diphenylbutyronitrile: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2,2-diphenylbutyronitrile (CAS No: 39186-58-8), an important intermediate in pharmaceutical synthesis, notably for compounds such as Loperamide.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a white to off-white or yellowish crystalline powder.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄BrN | [1][5][6] |

| Molecular Weight | 300.19 g/mol | [1][5][6] |

| Appearance | Off-white or yellowish powder/crystal | [1][2][3][4][6] |

| Melting Point | 65-70.4 °C | [1][2][4][7] |

| Boiling Point | 369 °C (literature) | [1] |

| Solubility | Practically insoluble in water; Soluble in methanol.[1] | [1] |

| Density | ~1.33 g/cm³ (literature) | [1][2] |

| Flash Point | 177 °C | [1] |

| Auto-ignition Temperature | 520 °C | [1] |

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The GHS classifications are summarized in Table 2.

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Use personal protective equipment (PPE) as detailed in Section 4.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][8]

-

Do not eat, drink, or smoke in the work area.[6]

-

Minimize dust generation.[1]

Storage:

-

Store in a cool, dry, and dark place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]

-

Store in a locked-up area.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[6] |

| Respiratory Protection | For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[6] |

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.[1] |

Stability and Reactivity

This compound is stable under ordinary conditions of use and storage.[1] However, certain conditions and materials should be avoided.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1] Exposure to light.[1]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

-

Hazardous Polymerization: Will not occur.[1]

Experimental Protocols and Workflows

The following diagrams illustrate a general safety workflow and a typical experimental procedure involving this compound.

Caption: General safety workflow for handling this compound.

A common application of this compound is in alkylation reactions. The following diagram outlines a generalized experimental workflow for such a procedure.

Caption: Workflow for a typical alkylation reaction using the title compound.

Toxicological and Ecological Information

Disposal Considerations

All waste materials should be managed in an appropriate and approved waste disposal facility.[1] Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards. By implementing the safety protocols, personal protective measures, and proper disposal methods outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]

- 5. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.dk [fishersci.dk]

- 7. This compound For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [pcchem.in]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Risks of 4-Bromo-2,2-diphenylbutyronitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards associated with chemical intermediates is paramount to ensuring laboratory safety and mitigating potential risks. This in-depth technical guide provides a comprehensive overview of the known hazards of 4-Bromo-2,2-diphenylbutyronitrile (CAS No: 39186-58-8), a compound utilized in various synthetic applications.

This document summarizes the available toxicological and safety data, outlines general experimental protocols for hazard assessment, and provides a logical workflow for the safe handling and risk management of this compound. It is important to note that while comprehensive safety data sheets are available, specific quantitative toxicological data such as LD50 values are not publicly available for this compound. The information presented herein is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and other available safety documentation.

Physicochemical and Hazard Profile

This compound is a white to off-white or yellowish powder.[1][2] It is practically insoluble in water but soluble in methanol.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄BrN | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Melting Point | 65°C to 69°C | [1] |

| Boiling Point | 369°C (literature) | [1] |

| Flash Point | 177°C | [1] |

| Auto-ignition Temperature | 520°C | [1] |

| Relative Density | 1.33 (literature) | [1] |

The compound is stable under ordinary conditions of use and storage.[1] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Hazardous decomposition products upon heating include carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Toxicological Hazards and Classification

This compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes and skin.[1] The GHS classification, based on available data, is presented in the following table.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe general methodologies based on OECD guidelines for assessing the acute toxicity hazards identified. These are provided as a reference for the type of experimental procedures used to determine such classifications.

Representative Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing is determined by the observed effects.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The study allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Representative Protocol: Acute Dermal Toxicity (based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is 24 hours.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The study provides information on the hazardous properties following acute dermal exposure and allows for classification according to the GHS.[2]

Representative Protocol: Acute Inhalation Toxicity (based on OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats are the preferred species.

-

Exposure: The animals are exposed to the test substance, generated as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

-

Concentrations: A limit test at a high concentration or a series of at least three concentrations is used.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1][4] Body weight is recorded weekly.[1]

-

Endpoint: The study provides the LC50 (median lethal concentration) or allows for classification into a GHS category based on the observed mortality at different concentrations.[1][4]

Risk Management and Safe Handling Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following diagram illustrates a logical workflow for risk assessment and management.

Caption: Risk Management Workflow for this compound.

Emergency Procedures

In the event of exposure or a spill, the following first aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]

Spill Management: In case of a spill, wear appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

This compound presents moderate acute toxicity hazards through oral, dermal, and inhalation routes, and is an irritant to the skin and eyes. While specific quantitative toxicity data is lacking in the public domain, the available GHS classifications and safety data sheets provide a strong basis for risk assessment and the implementation of robust safety protocols. Adherence to the safe handling workflow, proper use of personal protective equipment and engineering controls, and preparedness for emergencies are essential for researchers and scientists working with this compound. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research and development.

References

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile: Synthesis, Analysis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds, most notably Loperamide, a well-known anti-diarrheal agent, and other opioid receptor modulators. Its unique structure, featuring a quaternary carbon with two phenyl groups, a nitrile moiety, and a reactive bromo-ethyl chain, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis and analytical methodologies, and its application in the development of therapeutics targeting the opioid system.

Chemical Identity and Synonyms

Accurate identification of this compound is critical for researchers and chemists. A comprehensive list of its various synonyms and chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2]

| Category | Identifier |

| Systematic Name | 4-bromo-2,2-diphenylbutanenitrile |

| Common Synonyms | 1-Bromo-3,3-diphenyl-3-cyanopropane, 2,2-Diphenyl-4-bromobutyronitrile, 3-Cyano-3,3-diphenylpropyl Bromide, Diphenoxylate EP Impurity C |

| CAS Number | 39186-58-8 |

| Molecular Formula | C₁₆H₁₄BrN |

| IUPAC Name | 4-bromo-2,2-diphenylbutanenitrile[1] |

| InChI | InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2[1] |

| InChIKey | IGYSFJHVFHNOEI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2[1] |

| Other Identifiers | EINECS 254-337-5, NSC-80688, UNII-F9GC5AHQ68[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 300.19 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 65-69 °C | [5] |

| Solubility | Soluble in Methanol, Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |

| Purity | Typically >95% (GC) | [6] |

| Storage | Room Temperature or 2-8°C Refrigerator |

Spectroscopic data is vital for the structural confirmation of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Data available from spectral databases.[1] |

| ¹³C NMR | Data available from spectral databases. |

| IR | Characteristic peaks for nitrile (C≡N) and aromatic (C-H, C=C) functional groups. |

| GC-MS | NIST library data indicates a top peak at m/z 192 and a second highest at m/z 165.[1] |

Synthesis Protocols

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. Below are detailed experimental protocols for its preparation.

Synthesis from Diphenylacetonitrile (B117805) and 1,2-Dibromoethane (B42909)

This is a common laboratory and industrial-scale synthesis method.

Experimental Protocol:

-

Reaction Setup: To a dry reaction vessel, add diphenylacetonitrile and a suitable solvent such as toluene.

-

Base Addition: Introduce a strong base, such as sodium amide (NaNH₂) or a concentrated sodium hydroxide (B78521) solution, to deprotonate the α-carbon of diphenylacetonitrile, forming a carbanion.

-

Alkylation: Add 1,2-dibromoethane to the reaction mixture. The diphenylacetonitrile carbanion will act as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction.

-

Temperature Control: The reaction is typically carried out at a controlled temperature, for instance, by heating to 80-85°C for a specified period (e.g., 1.5 hours) to ensure the completion of the reaction.[4]

-

Work-up: After cooling, the reaction mixture is quenched, often with water. The organic layer is separated, washed to neutrality, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by crystallization from a suitable solvent like ethanol (B145695) to yield this compound.[4]

Caption: Synthetic pathway for this compound.

Analytical Methodologies

Accurate and robust analytical methods are essential for quality control, ensuring the purity of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound.

Experimental Protocol:

-

Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[7]

-

Detection: UV detection at a suitable wavelength is commonly employed.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound and its potential impurities.

Experimental Protocol:

-

GC Column: A non-polar or semi-polar capillary column is generally used.

-

Injector and Oven Program: Appropriate injector temperature and a temperature ramp for the oven are set to achieve good separation.

-

Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard or a spectral library.[1]

Role in Drug Development and Signaling Pathways

This compound is a key precursor in the synthesis of molecules targeting opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain, mood, and gastrointestinal functions.[8]

Synthesis of Loperamide and Analogs

The primary application of this compound is in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist.

Caption: Synthesis of Loperamide from this compound.

Opioid Receptor Signaling

The final products synthesized from this compound, such as Loperamide, primarily act on μ-opioid receptors. The activation of these receptors initiates a signaling cascade.

Caption: Simplified μ-opioid receptor signaling pathway.

Activation of the μ-opioid receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate inwardly rectifying potassium (K⁺) channels and inhibit voltage-gated calcium (Ca²⁺) channels.[9] These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the physiological effects of the opioid agonist.

Impurity Profiling

During the synthesis of this compound, several impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and safety of the final pharmaceutical product.

Table 4: Potential Impurities in the Synthesis of this compound

| Potential Impurity | Origin |

| Unreacted Diphenylacetonitrile | Incomplete reaction. |

| 1,2-Dibromoethane | Excess starting material. |

| Dialkylated product | Reaction of the product with another molecule of diphenylacetonitrile carbanion. |

| Hydrolysis products | Presence of water during the reaction or work-up can lead to hydrolysis of the nitrile group. |

Analytical techniques like HPLC and GC-MS are instrumental in the detection, identification, and quantification of these and other potential impurities.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a range of bioactive molecules, particularly those targeting the opioid receptor system. A thorough understanding of its chemical properties, synthesis, and analysis is paramount for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide aim to facilitate its effective and safe use in the laboratory and in the advancement of medicinal chemistry. The continued exploration of derivatives from this versatile scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 39186-58-8 | Simson Pharma Limited [simsonpharma.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Opioid receptors: distinct roles in mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioids and opioid receptors; understanding pharmacological mechanisms as a key to therapeutic advances and mitigation of the misuse crisis - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4-Bromo-2,2-diphenylbutyronitrile in medicinal chemistry

An In-depth Technical Guide on the Role of 4-Bromo-2,2-diphenylbutyronitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 39186-58-8, is a pivotal chemical intermediate in the field of medicinal chemistry.[1] Its significance lies in its role as a versatile building block for the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting the opioid receptor system. This guide provides a comprehensive overview of its physicochemical properties, its application in the synthesis of key pharmaceuticals like loperamide (B1203769) and difenoxin, and the mechanisms of action of these resulting drugs. While related in structure to precursors for other opioids, its primary documented applications are in the creation of specific peripheral opioid receptor agonists.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄BrN | [2][3] |

| Molecular Weight | 300.20 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2][4] |

| Melting Point | 65-69 °C | [4] |

| Boiling Point | 369 °C | [4] |

| Purity | >95.0% (GC) | [2] |

| Solubility | Soluble in methanol; practically insoluble in water. | [4] |

| Storage | Store in a cool, dark place. | [4] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | [3][5] |

Application in the Synthesis of Loperamide

This compound is a crucial precursor in the synthesis of Loperamide, a widely used anti-diarrheal agent. Loperamide functions as a peripherally acting µ-opioid receptor agonist, which means it acts on the opioid receptors in the gut to slow intestinal motility without producing the central nervous system effects typical of other opioids.[6][7]

Synthetic Workflow for Loperamide

The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine (B6355638) derivative displaces the bromide ion.

Caption: Synthetic workflow for Loperamide from this compound.

Experimental Protocol: Synthesis of Loperamide Intermediate

The following protocol describes the N-alkylation step to form the nitrile intermediate of Loperamide.

Materials:

-

4-Bromo-2,2-diphenylbutanenitrile (1.0 eq)

-

4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq) or Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (solvent)

Procedure:

-

Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).[8]

-

Add DIPEA (30 mmol) to the suspension.[8]

-

In a separate flask, dissolve 4-Bromo-2,2-diphenylbutanenitrile (10.0 mmol) in acetonitrile (15 mL).[8]

-

Add the nitrile solution to the piperidine suspension.[8]

-

Heat the reaction mixture to 70°C and stir for approximately 30 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

The crude product, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, can then be purified by column chromatography.[8]

-